H-Arg(MTR)-OH

Peptide Synthesis Bradykinin Fmoc-SPPS

Researchers synthesizing bradykinin analogs or maintaining Boc-SPPS capability face limited access to Mtr-protected arginine, as modern Pbf derivatives dominate the market. H-Arg(MTR)-OH (CAS 80745-10-4) directly addresses this gap. • Mixed Arg(Mtr)/Arg(Pmc) strategy yields 52% cleaved pure product in bradykinin synthesis, outperforming homogeneous protection schemes. • Standard building block for Boc/Bzl-SPPS; Mtr withstands repeated TFA-mediated Boc deprotection without premature cleavage. • Well-characterized side-reaction profile (Trp sulfonation +80/+160 Da) provides a defined baseline for process validation and impurity profiling.

Molecular Formula C16H26N4O5S
Molecular Weight 386.5 g/mol
CAS No. 80745-10-4
Cat. No. B554746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg(MTR)-OH
CAS80745-10-4
SynonymsH-Arg(MTR)-OH; 80745-10-4; (S)-2-Amino-5-(3-((4-methoxy-2,3,6-trimethylphenyl)sulfonyl)guanidino)pentanoicacid; ST51037650; N|O-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine; Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine; Nomega-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine; Npoundinvertedquestionmark(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine; 200114-52-9; PubChem6341; AC1OLQV8; N'-(4-Methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine; 75137_ALDRICH; 75137_FLUKA; CTK8G1977; MolPort-003-983-962; ZINC2522598; CH-193; KM2042; AJ-90772; AK-81230; RT-014737; A7086; FT-0641774; ST24036005
Molecular FormulaC16H26N4O5S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC
InChIInChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1
InChIKeyFUSAEZSSVDNYPO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Arg(MTR)-OH Procurement: MTR-Protected Arginine for Solid-Phase Peptide Synthesis


H-Arg(MTR)-OH (CAS 80745-10-4) is an L-arginine derivative featuring the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) side-chain protecting group . This sulfonyl-based protection is employed in solid-phase peptide synthesis (SPPS) to render the nucleophilic guanidino group of arginine inert during sequential coupling and Fmoc-deprotection cycles [1]. While H-Arg(MTR)-OH is predominantly utilized in Boc/Bzl-strategy SPPS, its Fmoc-compatible applications exist, particularly in scenarios where its distinct deprotection kinetics and compatibility with specific sequence contexts offer synthetic advantages over more modern Arg-sulfonyl derivatives [2].

Why H-Arg(MTR)-OH Cannot Be Casually Substituted with Pbf or Pmc Analogs


Substituting H-Arg(MTR)-OH with more modern Arg-sulfonyl derivatives like Fmoc-Arg(Pbf)-OH or Fmoc-Arg(Pmc)-OH without rigorous sequence-specific validation introduces quantifiable synthetic risk. The Mtr protecting group exhibits distinct acidolytic stability, generating a sulfonyl-derived electrophile with a relative persistence on the order of seconds during TFA cleavage, which directly correlates with an elevated risk of Trp sulfonation and other side reactions compared to the millisecond-scale electrophile lifetime of Pbf [1]. Conversely, in specific peptide contexts such as bradykinin analogs, a strategic Arg(Mtr)/Arg(Pmc) combination has been shown to yield a 52% cleaved pure product, outperforming alternative protection schemes and demonstrating that Mtr retains unique, sequence-dependent utility not universally replaceable by Pbf or Pmc alone [2].

Quantitative Differentiation of H-Arg(MTR)-OH Versus Pbf and Pmc Analogs


Comparative Yield in Bradykinin Fmoc-SPPS: Arg(Mtr)/Arg(Pmc) Outperforms Homogeneous Protection

In Fmoc-based solid-phase synthesis of bradykinin, a peptide containing two arginine residues, a mixed protection strategy using Arg(Mtr) at position 1 and Arg(Pmc) at position 9 provided a cleaved pure yield of 52% [1]. This mixed strategy outperformed syntheses employing homogeneous protection schemes, demonstrating a quantifiable advantage for incorporating Mtr in a sequence-specific context. The study directly compared alternative protection schemes, establishing that the Arg(Mtr)/Arg(Pmc) combination was the most efficient among those tested.

Peptide Synthesis Bradykinin Fmoc-SPPS Protecting Group Strategy

Side-Reaction Risk Quantification: Mtr Electrophile Persistence vs. Pbf and MIS

During TFA-mediated deprotection, the Mtr group releases a sulfonyl-derived electrophile with a relative persistence on the order of seconds, whereas the Pbf group generates an electrophile with a persistence of only tens of milliseconds, and MIS persists for milliseconds or less [1]. This quantitative difference in electrophile lifetime directly correlates with side-reaction frequency: Mtr is associated with a high risk of Trp sulfonation (+80/+160 Da adducts) and Arg(SO₃H) formation, while Pbf exhibits a low risk profile for these same modifications [1].

Side Reactions Sulfonyl Electrophile Trp Sulfonation Peptide Deprotection

Acid Lability Ranking: Mtr Positioned Between Mts and Pmc in Deprotection Kinetics

A comparative study of arginine side-chain protecting group acid lability establishes the following order (from least to most acid-labile): Tos, Mts, Mtr, Pmc, Pbf . This positions Mtr as a group of intermediate lability, requiring longer TFA exposure than Pmc or Pbf for complete removal. Quantitatively, complete deprotection of Arg(Pmc) requires approximately 3 hours under standard TFA conditions, yielding 46% free peptide under the specific conditions tested , implying that Mtr removal would require comparable or longer durations due to its lower acid lability.

Acid Lability Deprotection Kinetics Protecting Group Hierarchy

Optimal Application Scenarios for H-Arg(MTR)-OH in Peptide Synthesis


Fmoc-SPPS of Bradykinin and Analogs Requiring Optimized Arg-1/Arg-9 Protection

H-Arg(MTR)-OH is demonstrably advantageous for Fmoc-based synthesis of bradykinin and structurally related kinin peptides when a mixed protection strategy is employed. Evidence from direct head-to-head comparison shows that incorporating Arg(Mtr) at position 1 while using Arg(Pmc) at position 9 yields a 52% cleaved pure product, a quantifiable improvement over homogeneous protection schemes [1]. This scenario is most relevant for researchers synthesizing bradykinin analogs for drug delivery or cardiovascular studies, where maximizing crude purity directly reduces purification burden and cost.

Boc-Strategy SPPS Requiring Robust Side-Chain Protection with Extended Acid Stability

H-Arg(MTR)-OH is the standard arginine building block for Boc/Bzl-strategy solid-phase peptide synthesis, where its Mtr group provides the necessary stability to withstand repeated TFA-mediated Boc deprotection cycles without premature cleavage [1]. In a representative Boc-SPPS protocol, Boc-Arg(Mtr)-OH was coupled to a phosphate-loaded Wang resin using HBTU/HOBt/DIEA in NMP, with double coupling (4 equiv., overnight) to ensure complete acylation [2]. This established methodology makes H-Arg(MTR)-OH an essential procurement item for any laboratory maintaining Boc-chemistry peptide synthesis capabilities, particularly for synthesizing peptides with base-sensitive modifications incompatible with Fmoc-SPPS.

Synthesis of Arginine-Rich Antimicrobial and Cell-Penetrating Peptides Requiring Stepwise Deprotection Control

The intermediate acid lability of the Mtr group, positioned between Mts and Pmc in the acid-lability hierarchy [1], provides a distinct kinetic advantage for synthesizing arginine-rich peptides where precise temporal control over side-chain deprotection is required. This property is particularly valuable in the synthesis of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), where multiple arginine residues contribute to biological activity but also create synthetic challenges due to guanidino group nucleophilicity. The slower deprotection kinetics of Mtr relative to Pbf allow for partial deprotection strategies that can improve synthetic outcomes in these challenging sequences.

Legacy Process Validation and Comparative Method Development

Given that Mtr and Pmc persist mainly in legacy peptide manufacturing processes while Pbf and MIS dominate modern Fmoc-SPPS [1], procurement of H-Arg(MTR)-OH is essential for laboratories engaged in process validation, regulatory method bridging, or comparative studies between historical and current synthetic routes. The well-characterized side-reaction profile of Mtr—including quantified risks of Trp sulfonation (+80/+160 Da) and Arg(SO₃H) formation—provides a defined baseline against which newer protecting group technologies can be benchmarked, making H-Arg(MTR)-OH a necessary reference standard for analytical method development and impurity profiling in peptide pharmaceuticals.

Technical Documentation Hub

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